molecular formula C7H7F6P B1581392 Tropylium hexafluorophosphate CAS No. 29663-54-5

Tropylium hexafluorophosphate

Cat. No. B1581392
CAS RN: 29663-54-5
M. Wt: 236.09 g/mol
InChI Key: ZCBPSALVMPRNKG-UHFFFAOYSA-N
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Description

Tropylium hexafluorophosphate is a chemical compound with the molecular formula C7H7F6P . It is also known as 2,4,6-Cycloheptatrienylium hexafluorophosphate . This compound is a cationic polymerization initiator that is used in the synthesis of polymers .


Synthesis Analysis

Tropylium hexafluorophosphate can be used to synthesize polymers with hydrocarbon-based monomers in organic solvents . This process has been shown to have high precision .


Molecular Structure Analysis

The molecular structure of Tropylium hexafluorophosphate consists of a tropylium ion (C7H7+) and a hexafluorophosphate ion (PF6-) . The tropylium ion is a cyclic, planar organic cation .


Chemical Reactions Analysis

The tropylium ion is a non-benzenoid aromatic species that works as a catalyst . It brings about a large number of organic transformations, such as hydroboration reactions, ring contraction, the trapping of enolates, oxidative functionalization, metathesis, insertion, acetalization, and trans-acetalization reactions .

Scientific Research Applications

Catalysis in Organic Chemistry

Tropylium hexafluorophosphate is used as a catalyst in organic reactions, replacing transition metals. It offers advantages like higher yield, moderate conditions, non-toxic byproducts, functional group tolerance, selectivity, and ease of handling .

Hydration Reactions of Alkynes

It serves as an organic Lewis acid to promote the hydration reaction of alkynes with excellent outcomes .

Mechanism of Action

Target of Action

The primary target of Tropylium Hexafluorophosphate is organic compounds that undergo transformations . This compound acts as a catalyst, facilitating a variety of organic reactions .

Mode of Action

Tropylium Hexafluorophosphate, being a non-benzenoid aromatic species, is more prone to nucleophilic/electrophilic reactions than neutral benzenoid equivalents . This ability enables it to assist in a variety of chemical reactions . It brings about a large number of organic transformations, such as hydroboration reactions, ring contraction, the trapping of enolates, oxidative functionalization, metathesis, insertion, acetalization, and trans-acetalization reactions .

Biochemical Pathways

Tropylium Hexafluorophosphate affects a variety of biochemical pathways. It plays a role in the synthesis of macrocyclic compounds and cage structures . It also functions as a coupling reagent in synthetic reactions . The primary purpose of using Tropylium Hexafluorophosphate in organic reactions is to replace transition metals in catalysis chemistry .

Pharmacokinetics

Its use in organic reactions suggests that it has a significant impact on the bioavailability of the compounds it helps synthesize .

Result of Action

The result of Tropylium Hexafluorophosphate’s action is the facilitation of a variety of organic conversions . It outperforms transition-metal catalysts in terms of its yield, moderate conditions, non-toxic byproducts, functional group tolerance, selectivity, and ease of handling .

Action Environment

The action of Tropylium Hexafluorophosphate can be influenced by environmental factors. For instance, the presence of certain substrates or reagents can affect the yield and selectivity of the reactions it catalyzes . Furthermore, it has been shown to be an environmentally safe catalyst in synthesis .

Safety and Hazards

While specific safety and hazard information for Tropylium hexafluorophosphate is not available in the search results, it is generally recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment when handling chemical substances .

Future Directions

The tropylium ion, including in the form of Tropylium hexafluorophosphate, has been increasingly utilized in the facilitation of organic conversions over the last two decades . It outperforms transition-metal catalysts in terms of its yield, moderate conditions, non-toxic byproducts, functional group tolerance, selectivity, and ease of handling . Therefore, it is expected to continue to play an important role in organic chemistry, particularly as an environmentally safe catalyst in synthesis .

properties

IUPAC Name

cyclohepta-1,3,5-triene;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7.F6P/c1-2-4-6-7-5-3-1;1-7(2,3,4,5)6/h1-7H;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCBPSALVMPRNKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C[CH+]C=C1.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tropylium hexafluorophosphate

CAS RN

29663-54-5
Record name Cycloheptatrienylium, hexafluorophosphate(1-) (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029663545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cycloheptatrienylium, hexafluorophosphate(1-) (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cycloheptatrienylium hexafluorophosphate(1-)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the outcome of the reaction between ferrocene and tropylium hexafluorophosphate, and how is the product structurally characterized?

A1: The reaction of ferrocene with tropylium hexafluorophosphate yields ferrocenyltropylium hexafluorophosphate. [] The crystal structure of this product was determined using X-ray diffraction, revealing it crystallizes in the monoclinic space group P21/C. The study reports the following crystallographic data: a = 9.7858(10) Å, b = 16.3692(24) Å, c = 10.901(4) Å, β = 113.030(18)°, Z = 4, T = 27 °C, V = 1607.0(7) Å3. [] While this information offers valuable insights into the molecular structure of the product, the study does not delve into the reaction mechanism or potential applications of ferrocenyltropylium hexafluorophosphate.

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